molecular formula C13H25N3 B11735682 hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11735682
M. Wt: 223.36 g/mol
InChI Key: AORLCQZOCNLBBT-UHFFFAOYSA-N
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Description

Hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a hexyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the hexyl and isopropyl groups. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones to form the pyrazole ring. Subsequent alkylation reactions introduce the hexyl and isopropyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazole: A simpler pyrazole derivative without the hexyl group.

    Hexylpyrazole: A pyrazole derivative with a hexyl group but lacking the isopropyl substitution.

    1-(propan-2-yl)-3-methylpyrazole: A pyrazole derivative with a methyl group instead of a hexyl group.

Uniqueness

Hexyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to the combination of its hexyl and isopropyl substitutions on the pyrazole ring. This specific substitution pattern can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrazol-3-yl)methyl]hexan-1-amine

InChI

InChI=1S/C13H25N3/c1-4-5-6-7-9-14-11-13-8-10-15-16(13)12(2)3/h8,10,12,14H,4-7,9,11H2,1-3H3

InChI Key

AORLCQZOCNLBBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC=NN1C(C)C

Origin of Product

United States

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